molecular formula C31H28N4O2S2 B382623 4-[4-[2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-2-yl]phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 315697-38-2

4-[4-[2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-2-yl]phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B382623
CAS RN: 315697-38-2
M. Wt: 552.7g/mol
InChI Key: ZGGUZNFMWFNZPY-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound containing a thiophene and a pyrimidine fused together. Thienopyrimidines are known to exhibit a wide range of biological activities and are used in drug discovery .


Molecular Structure Analysis

The molecule contains two thieno[2,3-d]pyrimidine moieties, which are aromatic and planar. It also has a biphenyl structure, which may allow for rotation around the central bond, leading to different conformers .


Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions typical of aromatic heterocycles, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound is likely to be solid at room temperature, with moderate solubility in organic solvents. The presence of the oxyphenyl and phenoxy groups may enhance solubility in polar solvents .

Safety And Hazards

As with all chemicals, safe handling practices should be followed to minimize exposure and risk. The specific toxicity and hazards would depend on various factors including the functional groups present and the specific biological activity of the compound .

Future Directions

Thienopyrimidines are a promising class of compounds in drug discovery, and derivatives like the one you mentioned could be explored for various biological activities. Future research could involve the synthesis of analogs, testing for biological activity, and optimization of the structure for enhanced activity and selectivity .

properties

IUPAC Name

4-[4-[2-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-2-yl]phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N4O2S2/c1-17-19(3)38-29-25(17)27(32-15-34-29)36-23-11-7-21(8-12-23)31(5,6)22-9-13-24(14-10-22)37-28-26-18(2)20(4)39-30(26)35-16-33-28/h7-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGUZNFMWFNZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=C6C(=C(SC6=NC=N5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-2-yl]phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine

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